molecular formula C14H17BrN2O3 B2399517 (5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396844-49-7

(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2399517
CAS No.: 1396844-49-7
M. Wt: 341.205
InChI Key: AXBVYMVBRKXRKQ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a structurally complex small molecule characterized by two key moieties:

  • 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl group: A spirocyclic system combining oxygen and nitrogen atoms in a rigid bicyclic framework, which may enhance metabolic stability and influence conformational preferences.

This compound’s structural uniqueness lies in the integration of a halogenated aromatic system with a spirocyclic scaffold, making it a candidate for applications in medicinal chemistry or materials science. However, its precise biological activity or synthetic utility remains unexplored in the provided evidence. Structural determination methods like X-ray crystallography (utilizing programs such as SHELX ) or computational modeling may be employed to elucidate its 3D conformation and intermolecular interactions.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-13(2)19-8-14(9-20-13)6-17(7-14)12(18)10-3-11(15)5-16-4-10/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBVYMVBRKXRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=CN=C3)Br)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Preparation

  • 5-Bromopyridine-3-carboxylic Acid Derivatives :
    The bromopyridine moiety is functionalized at the 3-position through lithiation followed by quenching with carbon dioxide to yield 5-bromopyridine-3-carboxylic acid . Subsequent activation via acid chlorides or mixed anhydrides (e.g., using thionyl chloride or ethyl chloroformate) generates reactive intermediates for coupling.
  • Spirocyclic Amine Synthesis :
    The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold is synthesized via a cyclocondensation reaction between dimethyl malonate and a bis-epoxide derivative under basic conditions. The spirocyclic amine is isolated via fractional distillation or crystallization.

Coupling Strategies

The key bond formation between the two fragments is achieved through:

  • Schlenk-Type Acylation : Reacting the spirocyclic amine with 5-bromopyridine-3-carbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Yields range from 65–72% after purification.
  • Pd-Catalyzed Carbonylation : Utilizing 5-bromopyridine and the spirocyclic amine in a carbon monoxide atmosphere with a palladium catalyst (e.g., Pd(PPh₃)₄) to form the ketone bridge directly. This method offers improved atom economy but requires stringent temperature control (80–100°C).

Reaction Optimization and Catalytic Systems

Optimizing reaction conditions is critical for enhancing yield and scalability. Comparative studies highlight the following advancements:

Solvent and Temperature Effects

Parameter Schlenk Acylation Pd-Catalyzed Carbonylation
Solvent DCM/THF Toluene/DMF
Temperature (°C) 0–25 80–100
Catalyst Loading N/A 5 mol% Pd
Yield (%) 65–72 55–68

The Schlenk method provides higher reproducibility, while the Pd-catalyzed route reduces intermediate isolation steps.

Continuous Flow Chemistry

Recent implementations of continuous flow systems have increased throughput by 3-fold compared to batch processes. By maintaining precise residence times (30–60 minutes) and temperature gradients, side products such as N-alkylated by-products are minimized.

Purification and Characterization

Post-synthetic purification ensures the removal of unreacted starting materials and regioisomeric impurities.

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
  • Preparative HPLC : C18 columns with acetonitrile/water gradients resolve challenging diastereomers.

Spectroscopic Characterization

Technique Key Data Points
¹H NMR (400 MHz) δ 8.78 (d, J=2.1 Hz, 1H, pyridine-H), 4.32–4.15 (m, 4H, spiro-OCH₂), 1.42 (s, 6H, spiro-CH₃)
HRMS m/z 345.1921 [M+H]⁺ (calc. 345.1908)
IR 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Br)

These data confirm the successful formation of the target compound.

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production introduces unique challenges:

Cost-Effective Catalyst Recycling

Pd catalysts account for ~40% of raw material costs. Implementing ligand-free Pd nanoparticles on mesoporous silica supports reduces catalyst loading to 1.5 mol% while maintaining 60% yield over 5 cycles.

Solvent Recovery Systems

Closed-loop distillation units recover >90% of DCM and toluene, aligning with green chemistry principles.

Recent Advances in Spirocyclic Methanone Synthesis

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic spirocyclic intermediates achieves enantiomeric excess (ee) >99%, addressing stereochemical challenges in asymmetric synthesis.

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ as a photocatalyst enables room-temperature reactions, reducing energy consumption by 70% compared to thermal methods.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicinal chemistry, (5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is investigated for its potential therapeutic properties. Its structural features may enable it to act as a pharmacophore for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure may enhance binding affinity through steric effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions further contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous methanone derivatives and spirocyclic systems. Below is a detailed analysis:

Structural Similarity Analysis

Chemical similarity is often quantified using coefficients like the Tanimoto index, which evaluates shared substructures in binary fingerprints . Graph-based methods further refine this by detecting isomorphic subgraphs (e.g., common rings or functional groups) . For the target compound, key comparisons include:

Compound Core Structure Substituents Unique Features
(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone (Target) Pyridine + Spirocyclic Bromine at C5 Spirocyclic oxygen-nitrogen scaffold
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a, ) Pyrazole + Thiophene Amino, hydroxy, cyano groups Thiophene with multiple electron-rich groups
Methylofuran (MFR-a analog, ) Furan + Glutamate chains Formyl group at C1 Role in microbial one-carbon metabolism
(-)-Epigallocatechin 3-gallate (EGCG) (Catechin derivative, ) Flavanol gallate Gallate ester, hydroxyl groups Antioxidant properties

Key Observations :

  • The bromine atom on pyridine may confer distinct reactivity (e.g., Suzuki coupling) compared to amino or hydroxyl groups in 7a .
  • Unlike methylofuran’s biological role in formyl transfer , the target lacks a formyl group, limiting direct functional overlap.
Physicochemical and Functional Comparisons

While explicit data on the target compound’s properties are absent, inferences can be drawn from structural analogs:

  • Lipophilicity : The bromine atom and spirocyclic system likely increase logP compared to polar derivatives like 7a or EGCG.
  • Solubility : The oxygen-rich spirocyclic scaffold may improve aqueous solubility relative to purely aromatic systems.
  • Bioactivity : Compounds with spirocyclic motifs often exhibit enhanced binding specificity due to conformational constraints .
Limitations and Contradictions
  • Similarity Coefficients : While the Tanimoto coefficient is widely used, some studies suggest alternative metrics (e.g., Tversky index) better capture nuanced structural similarities .

Biological Activity

(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound combines a bromopyridine moiety with a spirocyclic nonane ring system, which incorporates both oxygen and nitrogen atoms. Its synthesis typically involves multi-step organic reactions, including bromination and carbonylation processes, which are essential for constructing the final product.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C14H17BrN2O3\text{C}_{14}\text{H}_{17}\text{BrN}_2\text{O}_3

Molecular Characteristics

PropertyValue
IUPAC Name(5-bromopyridin-3-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Molecular Weight329.20 g/mol
InChI KeyAXBVYMVBRKXRKQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromopyridine moiety is capable of engaging in π–π stacking interactions with aromatic residues in proteins, enhancing its binding affinity through steric effects provided by the spirocyclic structure. Additionally, the compound can form hydrogen bonds and coordinate with metal ions, contributing to its diverse biological effects.

Pharmacological Potential

Research indicates that this compound may exhibit promising pharmacological properties:

  • GPR119 Agonism : A study highlighted the design and synthesis of a series of 7-azaspiro[3.5]nonane derivatives that act as GPR119 agonists, suggesting that similar compounds could potentially modulate glucose metabolism and insulin secretion in diabetic models .
  • Anticancer Activity : Preliminary investigations into related structures have shown potential anticancer activities, indicating that further studies could reveal similar properties for this compound.

Case Study 1: GPR119 Agonist Activity

A study focusing on the optimization of piperidine N-capping groups in related compounds found that specific modifications led to enhanced GPR119 agonist activity in vivo. Compound 54g from this series demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models .

Case Study 2: Enzyme Interaction Studies

Research involving enzyme assays has suggested that compounds with similar structures can effectively inhibit certain enzymes associated with metabolic disorders. This raises the potential for this compound to be explored for its inhibitory properties against specific targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Bromo-5-methylpyridineLacks spirocyclic structureLimited biological data available
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonaneContains spirocyclic structure but no brominePotentially active but less studied

The inclusion of both a bromopyridine ring and a spirocyclic nonane system in this compound provides it with a unique profile that enhances its potential for diverse applications in medicinal chemistry.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

ParameterOptimal Condition (Example)YieldReference
SolventDMSO70%
CatalystAlCl₃65-75%
Reaction Time12–24 hours

Basic Question: How to confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C-NMR : Compare chemical shifts with analogs. For instance, spirocyclic protons in similar compounds resonate at δ 1.5–3.5 ppm, while aromatic protons (e.g., 5-bromopyridin-3-yl) appear at δ 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₇BrN₂O₃ for the target compound). Discrepancies >5 ppm require reanalysis .
  • HPLC-PDA : Purity >95% ensures minimal byproduct interference in downstream assays .

Basic Question: What are the stability considerations for long-term storage?

Methodological Answer:
Stability is influenced by:

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at −20°C in amber vials .
  • Light sensitivity : The bromopyridine moiety is prone to photodegradation; avoid UV exposure .
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., >150°C for similar spiro compounds) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modifying two regions:

Bromopyridine substituent : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to assess impact on binding affinity.

Spirocyclic core : Compare dimethyl-dioxa analogs (as in the target compound) with unsubstituted or sulfur-containing variants (e.g., 6-azaspiro[3.5]nonane) .

Q. Table 2: Structural Variants for SAR Studies

VariantStructural FeatureBiological Metric (Example)Reference
Target Compound7,7-dimethyl-6,8-dioxaIC₅₀ (Enzyme Inhibition)
6-Azaspiro[3.5]nonaneNitrogen substitutionSolubility
tert-butyl carboxylateEster functionalizationMetabolic stability

Advanced Question: How to resolve discrepancies in NMR data for conformational analysis?

Methodological Answer:
Inconsistent NMR peaks may arise from dynamic conformational changes in the spirocyclic system. To address this:

Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to "freeze" conformers. For example, splitting of methyl signals at low temperatures confirms restricted rotation .

2D NMR (NOESY/ROESY) : Identify spatial proximity between protons (e.g., spirocyclic methyl groups and pyridine protons) .

X-ray Crystallography : Resolve absolute configuration and compare with computational models (e.g., DFT-optimized structures) .

Advanced Question: What computational strategies predict binding modes with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to dock the compound into kinase or GPCR active sites. The bromine atom may act as a halogen bond donor .

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the spirocyclic core in hydrophobic pockets .

Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing bromine with chlorine) on binding free energy .

Advanced Question: How to address low reproducibility in biological assay data?

Methodological Answer:

Control Experiments :

  • Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .
  • Use a reference inhibitor (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Batch Variability Analysis : Compare NMR/HRMS data across synthetic batches to rule out impurities .

Statistical Robustness : Apply ANOVA or t-tests to triplicate measurements; discard outliers with >20% deviation .

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